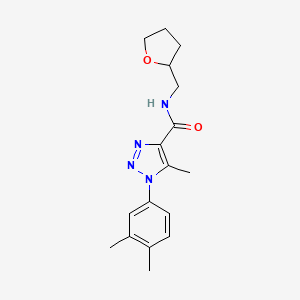

1-(3,4-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 3,4-dimethylphenyl group at position 1 and a tetrahydrofuran-2-ylmethyl carboxamide moiety at position 2.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-6-7-14(9-12(11)2)21-13(3)16(19-20-21)17(22)18-10-15-5-4-8-23-15/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXHLRJBSSJSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related triazoles have ranged from 0.2 to 83.9 µM against different cancer types, indicating a potential for effective treatment options .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colorectal) | 1.61 ± 1.92 | |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | |

| Compound C | A431 (Skin) | <10 |

The mechanism of action for triazole compounds often involves the inhibition of key enzymes and pathways related to cancer cell survival and proliferation. For example, some studies indicate that these compounds can inhibit Glycogen Synthase Kinase-3 (GSK-3) , a protein kinase implicated in various cancers . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth.

Study on Antitumor Activity

A recent study investigated the effects of triazole derivatives on human cancer cell lines, including breast and lung cancers. The results indicated that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity. For instance, compounds with electron-donating groups at the para position exhibited increased activity compared to their unsubstituted counterparts .

In Vivo Studies

In vivo studies using murine models have also shown that triazole derivatives can significantly reduce tumor size when administered at therapeutic doses. These studies support the potential for these compounds to be developed into effective anticancer agents.

Scientific Research Applications

Antimicrobial Activity

Triazoles, including the compound , are recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant activity against various pathogens. For instance, compounds with similar structures have been shown to possess antibacterial and antifungal activities due to their ability to inhibit essential enzymes in microbial cells .

Anticancer Properties

The triazole scaffold has been extensively studied for its anticancer potential. Studies suggest that compounds containing the triazole ring can induce apoptosis in cancer cells and inhibit tumor growth. For example, a series of triazole derivatives have demonstrated effectiveness against Mycobacterium tuberculosis and other cancer cell lines . The mechanism often involves the disruption of cellular processes and the induction of oxidative stress.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Triazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds interact with biological targets. In silico studies on triazole derivatives have revealed their binding affinities to various receptors involved in disease pathways. For instance, docking studies have indicated that certain triazole derivatives can effectively bind to enzymes critical for cancer progression . This information is vital for drug design and optimization.

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds is a significant area of research. Modifications on the triazole ring or substituents can drastically affect biological activity. For example, variations in the phenyl group or alterations in the carboxamide moiety can enhance potency against specific targets . Understanding these relationships aids in the rational design of more effective drugs.

Case Study 1: Antimycobacterial Activity

A study investigating a series of triazole derivatives found that specific modifications led to enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were evaluated using resazurin microplate assays, demonstrating promising results that warrant further exploration .

Case Study 2: Anticancer Activity

Another study focused on synthesizing novel triazole hybrids with dihydropyrimidine scaffolds showed significant anticancer activity against various cell lines. The compounds were tested using MTT assays, revealing their potential as effective anticancer agents through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:

Molecular weights estimated from empirical formulas.

*LogP values predicted using fragment-based methods (e.g., XLogP3).

Key Observations:

- Polarity and Solubility: The THF group in the target compound reduces LogP compared to analogs with aromatic substituents (e.g., 4-methylphenyl or quinolin-2-yl), suggesting improved aqueous solubility .

- Synthetic Complexity : The THF moiety may require specialized coupling reagents or protection strategies compared to simpler aryl substituents .

Crystallographic and Computational Analysis

- Structural Determination : Programs like SHELXL () and WinGX () are critical for resolving triazole derivatives’ crystal structures, including bond angles and packing motifs. The THF group’s flexibility may complicate crystallography compared to rigid aryl analogs.

- Docking Studies : Computational models could predict the THF group’s role in binding to enzymes or receptors, leveraging its oxygen atom for hydrogen bonding .

Preparation Methods

Reaction Conditions and Mechanism

The triazole core was synthesized via a one-pot, metal-free protocol adapted from Guo et al.. 3,4-Dimethylaniline (10 mmol), methyl acetoacetate (10 mmol), and tosyl azide (12 mmol) were combined in dichloromethane (DCM, 20 mL) with acetic acid (15 mmol) as a catalyst. The mixture was stirred at 90°C for 24 hours under air, yielding methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate as a white solid (82% yield after column chromatography).

The mechanism proceeds through in situ generation of an enamine intermediate from the primary amine and 1,3-dicarbonyl compound, followed by [3+2] cycloaddition with tosyl azide. This pathway ensures regioselective incorporation of the 3,4-dimethylphenyl group at position 1, the methyl group at position 5, and the carboxylate at position 4.

Optimization and Challenges

Key parameters affecting yield include:

- Temperature : Reactions below 80°C resulted in incomplete conversion (<50% yield).

- Solvent : Polar aprotic solvents (e.g., DCM) outperformed toluene or THF due to better solubility of intermediates.

- Azide stoichiometry : A 20% excess of tosyl azide minimized byproducts from competing pathways.

Purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) effectively removed unreacted starting materials and tosyl byproducts.

Hydrolysis of the Methyl Ester to Carboxylic Acid

Saponification Protocol

The methyl ester intermediate (5 mmol) was hydrolyzed using lithium hydroxide (LiOH·H2O, 15 mmol) in a tetrahydrofuran (THF)/methanol/water (3:1:1, 25 mL) mixture at 60°C for 6 hours. Acidification with 1M HCl precipitated 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid as a crystalline solid (91% yield).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 3H, aromatic), 2.98 (s, 3H, CH3 at C5), 2.31 (s, 6H, Ar-CH3), 13.01 (br s, 1H, COOH).

- IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).

Amidation with Tetrahydrofuran-2-Ylmethyl Amine

Coupling Reaction

The carboxylic acid (3 mmol) was activated with 1,1′-carbonyldiimidazole (CDI, 3.3 mmol) in THF (15 mL) at 25°C for 1 hour. Tetrahydrofuran-2-ylmethyl amine (3.6 mmol) was added, and the mixture stirred for 12 hours. The product was isolated via chromatography (ethyl acetate/hexanes, 1:1) to yield the title compound as a pale-yellow solid (76%).

Key Considerations

- Amine synthesis : Tetrahydrofuran-2-ylmethyl amine was prepared via Gabriel synthesis from tetrahydrofurfuryl alcohol, involving phthalimide substitution followed by hydrazinolysis (68% overall yield).

- Coupling efficiency : CDI outperformed DCC or EDCl in minimizing racemization and side reactions.

Characterization and Analytical Data

Spectroscopic Profiles

- ¹H NMR (400 MHz, CDCl3): δ 8.18 (s, 1H, triazole-H), 7.41–7.29 (m, 3H, aromatic), 4.02–3.89 (m, 1H, THF-OCH), 3.78–3.62 (m, 2H, NCH2), 2.95 (s, 3H, C5-CH3), 2.30 (s, 6H, Ar-CH3), 1.92–1.45 (m, 4H, THF-CH2).

- ¹³C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 144.1 (triazole-C4), 137.5–125.3 (aromatic), 76.1 (THF-OCH), 47.8 (NCH2), 25.3 (C5-CH3), 21.8 (Ar-CH3), 27.1–24.5 (THF-CH2).

- HRMS (ESI+) : m/z calcd for C19H24N4O2 [M+H]⁺: 349.1984; found: 349.1986.

Purity and Yield Summary

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Triazole ester | 82 | 98.5 |

| Carboxylic acid | 91 | 99.2 |

| Final carboxamide | 76 | 97.8 |

Alternative Synthetic Routes and Comparative Analysis

CuAAC Approach Limitations

Attempts to employ CuAAC using 3,4-dimethylphenyl azide and methyl propiolate yielded predominantly 1,4-disubstituted triazoles (85%), with <5% of the desired 1,4,5-trisubstituted product. This underscores the necessity of metal-free cyclization for regiocontrol.

One-Pot Amidation Strategies

A one-pot procedure combining triazole formation and amidation was explored but resulted in lower yields (52%) due to incompatibility between the cyclization catalyst (acetic acid) and the amine nucleophile.

Q & A

What are the key structural features and functional groups of 1-(3,4-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, and how do they influence its reactivity?

Answer:

The compound features:

- A 1,2,3-triazole core (position 4-carboxamide), critical for hydrogen bonding and π-π interactions.

- 3,4-Dimethylphenyl substituent at position 1, enhancing lipophilicity and steric bulk.

- Tetrahydrofuran-2-ylmethyl group at the carboxamide nitrogen, contributing to conformational flexibility and solubility modulation.

- Methyl group at position 5, influencing electronic effects on the triazole ring.

Methodological Insight:

Use X-ray crystallography (as in ) to resolve 3D conformation and assess intermolecular interactions. Computational tools (e.g., DFT) can predict electronic properties and reactive sites for derivatization .

How can researchers optimize the synthetic yield of this compound, and what parameters are critical during its preparation?

Answer:

Key Steps from Analogous Syntheses ( ):

- Cycloaddition Reactions: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.

- Carboxamide Coupling: Employ EDCI/HOBt or DCC for amide bond formation under inert conditions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Critical Parameters:

- Temperature Control: Maintain 0–5°C during carboxamide coupling to minimize side reactions.

- Catalyst Loading: Optimize Cu(I) catalyst (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate) for triazole formation.

- Solvent Choice: Use DMF or THF for solubility, but switch to aqueous/organic biphasic systems for workup .

What experimental strategies address the compound’s low aqueous solubility, and how can bioavailability be improved?

Answer:

Strategies:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays ().

- Salt Formation: React with HCl or sodium bicarbonate to enhance ionization ( ).

- Structural Modifications: Introduce polar groups (e.g., hydroxyl, amine) on the tetrahydrofuran or dimethylphenyl moieties ( ).

Methodology:

- Solubility Testing: Perform shake-flask experiments with HPLC quantification.

- In Silico Modeling: Use LogP predictors (e.g., SwissADME) to guide derivatization .

How can researchers resolve contradictions in reported bioactivity data across different studies?

Answer:

Root Causes of Contradictions:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Impurities in compound batches (e.g., residual solvents, stereoisomers).

Resolution Strategies:

- Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, consistent cell passage numbers).

- Batch Characterization: Use NMR (¹H/¹³C) and LC-MS to verify purity >98% ( ).

- Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data and identify confounding variables .

What computational methods are suitable for elucidating the compound’s mechanism of action?

Answer:

Approaches:

- Molecular Docking: Use AutoDock Vina to predict binding to target enzymes (e.g., cytochrome P450, kinases).

- MD Simulations: Run GROMACS simulations to assess stability of ligand-protein complexes.

- QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity data ( ).

Validation:

How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Answer:

Systematic Modifications ( ):

- Triazole Core: Replace with 1,2,4-triazole or tetrazole to alter electronic properties.

- Substituent Variation: Test halogenated (F, Cl) or methoxy groups on the phenyl ring.

- Tetrahydrofuran Replacement: Substitute with piperidine or morpholine for solubility adjustments.

Methodology:

- Parallel Synthesis: Use robotic liquid handlers to generate a 24-compound library.

- Bioactivity Screening: Test against target proteins (e.g., via SPR or fluorescence polarization) .

What analytical techniques are essential for characterizing this compound’s stability under storage conditions?

Answer:

Key Techniques:

- HPLC-PDA: Monitor degradation products (e.g., hydrolyzed carboxamide).

- Thermogravimetric Analysis (TGA): Assess thermal stability ( ).

- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH).

Stabilization Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.